Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride
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Overview
Description
Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride is a heterocyclic compound with a unique structure that includes a pyrrolo[3,2-b]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the formation of a pyridine derivative, followed by cyclization to form the pyrrolo[3,2-b]pyridine ring system .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic routes that ensure high yield and purity. These methods would typically include optimization of reaction conditions such as temperature, solvent, and catalysts to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[3,2-b]pyridine derivatives, such as:
- 1H-Pyrrolo[2,3-b]pyridine
- 1H-Pyrrolo[3,4-b]pyridine
- 1H-Pyrrolo[1,2-a]pyridine .
Uniqueness
Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride is unique due to its specific substitution pattern and the presence of a hydrochloride group. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-13-9(12)8-3-2-6-7(11-8)4-5-10-6;/h2-3,10H,4-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUXIKMOUGKOSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)NCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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